3-Methoxy-4-(3-phenylprop-2-enoxy)benzaldehyde
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Overview
Description
3-Methoxy-4-(3-phenylprop-2-enoxy)benzaldehyde is an organic compound with the molecular formula C17H16O3 and a molecular weight of 268.31 g/mol . It is characterized by the presence of a methoxy group, a phenylprop-2-enyl group, and a benzaldehyde moiety. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(3-phenylprop-2-enoxy)benzaldehyde typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 3-phenylprop-2-enyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(3-phenylprop-2-enoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Methoxy-4-(3-phenylprop-2-enoxy)benzoic acid.
Reduction: 3-Methoxy-4-(3-phenylprop-2-enoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-4-(3-phenylprop-2-enoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(3-phenylprop-2-enoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The compound’s phenylprop-2-enyl group may also interact with hydrophobic pockets in enzymes or receptors, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-hydroxybenzaldehyde: Lacks the phenylprop-2-enyl group, making it less hydrophobic and potentially less active in biological systems.
4-(3-Phenylprop-2-enoxy)benzaldehyde: Lacks the methoxy group, which may affect its reactivity and solubility.
3-Methoxybenzaldehyde: Lacks both the phenylprop-2-enyl and hydroxy groups, making it a simpler molecule with different chemical properties.
Uniqueness
3-Methoxy-4-(3-phenylprop-2-enoxy)benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the methoxy and phenylprop-2-enyl groups enhances its hydrophobicity and ability to interact with various molecular targets .
Properties
Molecular Formula |
C17H16O3 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
3-methoxy-4-(3-phenylprop-2-enoxy)benzaldehyde |
InChI |
InChI=1S/C17H16O3/c1-19-17-12-15(13-18)9-10-16(17)20-11-5-8-14-6-3-2-4-7-14/h2-10,12-13H,11H2,1H3 |
InChI Key |
JYXQHLPIQXZKGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC=CC2=CC=CC=C2 |
Origin of Product |
United States |
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